1-(benzylsulfonyl)-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
N-[4-(CYANOMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, a phenylmethanesulfonyl group, and a piperidine ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(CYANOMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . The reaction conditions may include stirring without solvent at room temperature or using a steam bath at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(CYANOMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may vary depending on the specific functional groups involved, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-[4-(CYANOMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its sulfonamide group is known for its antimicrobial properties, and it may be investigated for its potential as an anticancer or antimicrobial agent .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various applications, including the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of N-[4-(CYANOMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . By inhibiting these enzymes, the compound can exert its effects on cellular functions and metabolic pathways.
Comparison with Similar Compounds
N-[4-(CYANOMETHYL)PHENYL]METHANESULFONAMIDE: This compound shares a similar structure but lacks the piperidine ring and carboxamide group.
4-(CYANOMETHYL)PHENYLBORONIC ACID: This compound has a similar cyanomethyl group attached to a phenyl ring but differs in the presence of a boronic acid group instead of the sulfonamide and piperidine groups.
Uniqueness: N-[4-(CYANOMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H23N3O3S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c22-13-10-17-6-8-20(9-7-17)23-21(25)19-11-14-24(15-12-19)28(26,27)16-18-4-2-1-3-5-18/h1-9,19H,10-12,14-16H2,(H,23,25) |
InChI Key |
LRJVLARNLZUKFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)CC#N)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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